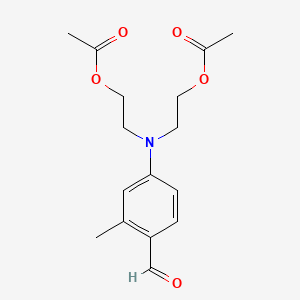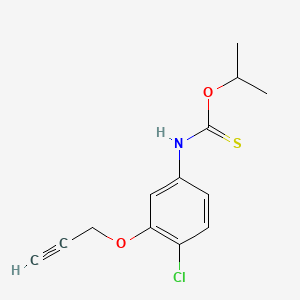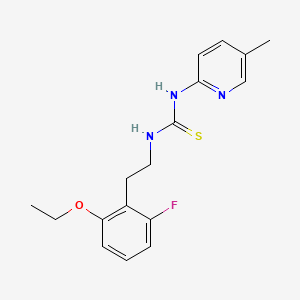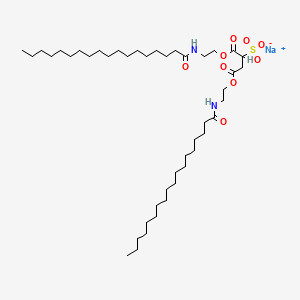
2-Butyl-1-methylnaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1-methylnaphthalene is an organic compound with the molecular formula C15H18 It is a derivative of naphthalene, where a butyl group is attached to the second carbon and a methyl group is attached to the first carbon of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
2-Butyl-1-methylnaphthalene can be synthesized through various organic reactions. One common method involves the alkylation of 1-methylnaphthalene with butyl halides in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions with an inert solvent like toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes. For instance, the use of zeolite catalysts in the alkylation of naphthalene derivatives can enhance the yield and selectivity of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.
化学反応の分析
Types of Reactions
2-Butyl-1-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of butyl-naphthoic acid.
Reduction: Formation of butyl-naphthyl alcohol.
Substitution: Formation of nitro or sulfonic acid derivatives.
科学的研究の応用
2-Butyl-1-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
作用機序
The mechanism of action of 2-Butyl-1-methylnaphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-Butyl-2-methylnaphthalene
- 2-Butyl-3-methylnaphthalene
- 1-Methyl-2-butylnaphthalene
Uniqueness
2-Butyl-1-methylnaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
39036-71-0 |
|---|---|
分子式 |
C15H18 |
分子量 |
198.30 g/mol |
IUPAC名 |
2-butyl-1-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-3-4-7-13-10-11-14-8-5-6-9-15(14)12(13)2/h5-6,8-11H,3-4,7H2,1-2H3 |
InChIキー |
UZMCNIVKGBWRPS-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C2=CC=CC=C2C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



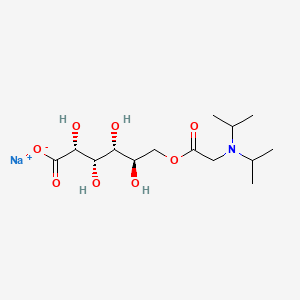
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)

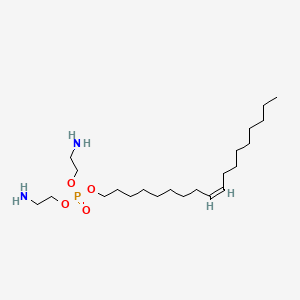
![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
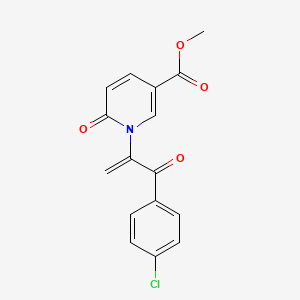
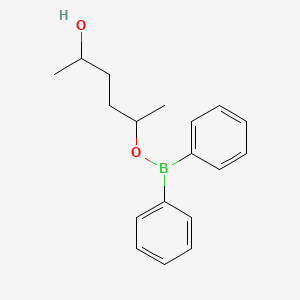
![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)

